3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
Description
3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a heterocyclic compound featuring a fused triazolopyridazine core linked to a piperidine moiety via a methoxy bridge, with a partially saturated cinnoline ring system. The triazolopyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer research . The piperidine ring introduces conformational rigidity and enhances bioavailability, while the tetrahydrocinnoline group may contribute to π-π stacking interactions with biological targets .
Properties
IUPAC Name |
3-[[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methoxy]-5,6,7,8-tetrahydrocinnoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-2-4-16-15(3-1)11-19(23-21-16)27-12-14-7-9-25(10-8-14)18-6-5-17-22-20-13-26(17)24-18/h5-6,11,13-14H,1-4,7-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQPZIFMLYXDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Bromodomain and Extraterminal (BET) proteins , specifically BRD4 . BRD4 is a member of the BET family of proteins, which play a crucial role in regulating gene expression. These proteins recognize and bind to acetylated lysine residues on histone tails, influencing chromatin structure and function.
Mode of Action
The compound acts as a bivalent inhibitor of BRD4. Bivalent inhibitors are capable of simultaneously binding to two distinct sites on a target protein, enhancing their potency and selectivity. This compound’s interaction with BRD4 leads to a decrease in the protein’s activity.
Biochemical Pathways
The inhibition of BRD4 by this compound affects several biochemical pathways. One of the most significant effects is the downregulation of c-Myc , a transcription factor that plays a key role in cell cycle progression, apoptosis, and cellular transformation. The downregulation of c-Myc can lead to the inhibition of tumor growth.
Pharmacokinetics
The compound has been optimized for BRD4 potency and physical properties , resulting in an excellent pharmacokinetic profile. .
Result of Action
The result of the compound’s action is a high potency in vitro and in vivo , leading to the downregulation of c-Myc and tumor growth inhibition in xenograft studies. This suggests that the compound could potentially be used as a therapeutic agent in the treatment of cancer.
Biological Activity
The compound 3-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline represents a significant molecular structure in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 419.5 g/mol. The structure includes a triazolo-pyridazine moiety linked to a piperidine ring and a tetrahydrocinnoline segment.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N7O2 |
| Molecular Weight | 419.5 g/mol |
| CAS Number | 2034424-96-7 |
Antimicrobial Properties
Recent studies have indicated that derivatives of triazolo[4,3-b]pyridazine exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal pathogens. The mechanism is believed to involve interference with essential cellular processes in these microorganisms .
Antiviral Potential
The triazole moiety in the compound has shown promise as an antiviral agent. Research suggests that these compounds can inhibit viral replication by disrupting critical stages of the viral life cycle. Further investigations are needed to elucidate their efficacy against specific viruses .
Anticancer Activity
Compounds similar to this compound have been evaluated for their anticancer properties. They demonstrate cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, certain derivatives showed IC50 values in the low micromolar range against several cancer types .
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. For instance, it has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is relevant in the context of diabetes management. In vitro assays revealed competitive inhibition with IC50 values around 100 nM .
Case Studies
- Antimicrobial Efficacy : A study conducted by Sladowska et al. demonstrated that triazole derivatives exhibited lethal effects on various bacterial strains using the yeast Saccharomyces cerevisiae as a bioassay model. The findings highlighted the potential of these compounds in treating infections caused by resistant bacterial strains .
- Antiviral Mechanisms : Research published in MDPI outlined the antiviral mechanisms of triazole derivatives against Mycobacterium bovis BCG, showing promising results with MIC values of 31.25 μg/mL for certain compounds .
- Cytotoxicity in Cancer Cells : A comparative study on the cytotoxic effects of triazolo derivatives against different cancer cell lines illustrated significant activity with some compounds achieving IC50 values below 10 μM, indicating strong potential for further development into anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 3-((1-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline and related triazolopyridazine derivatives:
Key Observations:
The pyridinyl substituents in 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine enhance hydrophilicity, achieving 33.7 µg/mL solubility at physiological pH .
Structural Modifications and Bioactivity: Chlorination at C8 in 8-chloro-6-substituted-[1,2,4]triazolo[4,3-b]pyridazines increases reactivity for further functionalization, a feature absent in the target compound .
Pharmacokinetic Implications: The tetrahydrocinnoline moiety may improve metabolic stability by reducing oxidation susceptibility compared to fully aromatic cinnoline systems . Piperazine/piperidine-containing derivatives (e.g., 1-{3-methyl...piperazine dihydrochloride) show enhanced blood-brain barrier penetration, whereas the target compound’s tetrahydrocinnoline group may limit CNS access .
Research Findings and Limitations
- Synthetic Challenges: The target compound’s synthesis likely mirrors methods used for 8-chloro-6-substituted-[1,2,4]triazolo[4,3-b]pyridazines, involving POCl3-mediated chlorination and subsequent nucleophilic substitution . However, the tetrahydrocinnoline component requires additional hydrogenation steps, increasing synthetic complexity.
- Biological Data Gaps : While analogs like 6-(4-ethylpiperazin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo... have documented activity in kinase assays, the target compound lacks explicit data, necessitating extrapolation from structural parallels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
